molecular formula C16H22O2 B12545521 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- CAS No. 652146-18-4

1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl-

Cat. No.: B12545521
CAS No.: 652146-18-4
M. Wt: 246.34 g/mol
InChI Key: JHQUWSJEFREOJE-UHFFFAOYSA-N
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Description

1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- is an organic compound with a complex structure that includes a propanone backbone, a methoxycyclohexyl group, and a phenyl group

Preparation Methods

The synthesis of 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- typically involves multiple steps. One common method includes the reaction of 1-phenyl-2-propanone with methoxycyclohexane under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- can be compared with other similar compounds such as:

    1-Phenyl-2-propanone: A precursor in the synthesis of the target compound.

    Methoxycyclohexane: Another related compound with a similar methoxycyclohexyl group.

    Cyclohexanone derivatives: Compounds with similar cyclic structures but different functional groups.

Biological Activity

1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl-, also known as 1-(4-Methoxycyclohexyl)propan-1-one, is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions, and relevant research findings.

The compound is characterized by a propanone backbone with a methoxycyclohexyl and phenyl substituent. Its molecular formula is C16H22O2, and it exhibits properties typical of ketones, including a carbonyl group that plays a significant role in its reactivity.

Biological Activity Overview

Research indicates that 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- may influence various biological pathways, primarily through enzyme interactions and modulation of cellular processes. The following sections detail its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's biological activity is largely attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of certain biochemical pathways. For instance:

  • Enzyme Inhibition : Studies suggest that it can inhibit enzymes involved in metabolic processes, potentially affecting the metabolism of other compounds within the body.
  • Receptor Interaction : Preliminary investigations indicate potential interactions with G protein-coupled receptors (GPCRs), which are crucial for various physiological responses .

Case Studies and Experimental Data

Several studies have explored the biological effects of 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl-. Notable findings include:

  • Cellular Effects : In vitro studies demonstrate that the compound can affect cell viability and proliferation in certain cancer cell lines. For example, it was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Neuroprotective Properties : Research has indicated potential neuroprotective effects, suggesting that it may help mitigate oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .

Comparative Biological Activity

To better understand the compound's efficacy relative to other agents, a comparative analysis was conducted:

CompoundBiological ActivityMechanism
1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl-Apoptosis induction in cancer cellsEnzyme inhibition
Compound AAnti-inflammatoryReceptor antagonism
Compound BNeuroprotectiveAntioxidant activity

Applications in Medicine and Industry

The potential therapeutic applications of 1-Propanone, 2-(1-methoxycyclohexyl)-1-phenyl- are being actively researched. Its possible uses include:

  • Cancer Therapy : Due to its apoptotic effects on cancer cells, it may serve as a lead compound for developing new anticancer drugs.
  • Neurological Disorders : Its neuroprotective properties suggest potential applications in treating conditions like Alzheimer's disease or Parkinson's disease .

Properties

CAS No.

652146-18-4

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

2-(1-methoxycyclohexyl)-1-phenylpropan-1-one

InChI

InChI=1S/C16H22O2/c1-13(15(17)14-9-5-3-6-10-14)16(18-2)11-7-4-8-12-16/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3

InChI Key

JHQUWSJEFREOJE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(CCCCC2)OC

Origin of Product

United States

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